molecular formula C24H19ClN2O6 B11101440 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B11101440
M. Wt: 466.9 g/mol
InChI Key: SJIJQSGEXGAHIO-VULFUBBASA-N
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Description

4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound that features a benzodioxin ring, a hydrazone linkage, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-CHLOROBENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-CHLOROBENZOATE can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzoate esters.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C24H19ClN2O6

Molecular Weight

466.9 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H19ClN2O6/c1-30-21-12-15(6-8-20(21)33-24(29)17-4-2-3-5-18(17)25)14-26-27-23(28)16-7-9-19-22(13-16)32-11-10-31-19/h2-9,12-14H,10-11H2,1H3,(H,27,28)/b26-14+

InChI Key

SJIJQSGEXGAHIO-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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